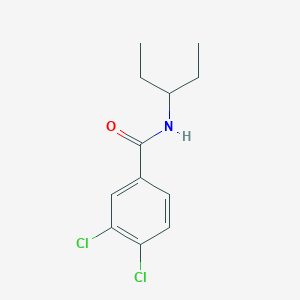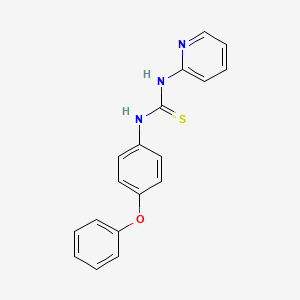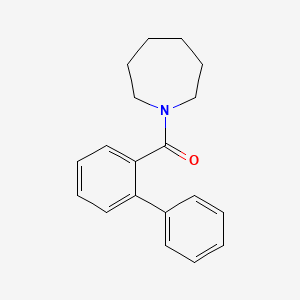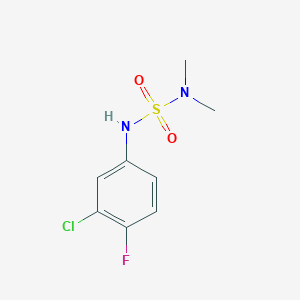
N-benzyl-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-chloro-6-fluorobenzamide, also known as BCF, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BCF is a member of the benzamide family and is commonly used as a starting material in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-6-fluorobenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in cellular processes. For example, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, this compound can alter the expression of genes that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain transcription factors. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
N-benzyl-2-chloro-6-fluorobenzamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive starting material for the synthesis of other compounds. Additionally, this compound has been extensively studied for its anti-cancer and anti-inflammatory properties, making it a promising candidate for further research in these areas. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity in humans are not well-characterized.
Future Directions
There are several future directions for research on N-benzyl-2-chloro-6-fluorobenzamide. One area of interest is the development of this compound-based compounds for the treatment of cancer and inflammation. Researchers are also interested in elucidating the mechanism of action of this compound and identifying other enzymes and proteins that it may target. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans, as well as its potential for use in clinical settings.
In conclusion, this compound is a compound with potential applications in medical research. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-benzyl-2-chloro-6-fluorobenzamide involves the reaction of 2-chloro-6-fluoroaniline with benzyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of this compound can be improved through optimization of reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
N-benzyl-2-chloro-6-fluorobenzamide has been extensively studied for its potential applications in medical research. It has been shown to have anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer. This compound has also been studied for its potential use in the treatment of inflammation, as it can inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, this compound has been shown to have anti-viral properties and can inhibit the replication of certain viruses, including HIV and herpes simplex virus.
properties
IUPAC Name |
N-benzyl-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-11-7-4-8-12(16)13(11)14(18)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENIMJNFPKGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)

![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)






![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)


